Cas no 1261981-33-2 ([1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)-)
[1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)-
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- MDL: MFCD18322919
- Inchi: 1S/C21H15F3O3/c22-21(23,24)18-11-16(10-17(12-18)20(25)26)15-6-8-19(9-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,26)
- InChI Key: LENYTGLTKXFHQU-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OCC3=CC=CC=C3)C=C2)=CC(C(F)(F)F)=CC(C(O)=O)=C1
[1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330198-5 g |
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261981-33-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330198-5g |
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261981-33-2 | 95% | 5g |
€1159.00 | 2025-02-27 |
[1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on [1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)-
[1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)- (CAS No: 1261981-33-2)
[1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)- is a highly specialized organic compound with the CAS registry number 1261981-33-2. This compound belongs to the class of biphenyl carboxylic acids and is characterized by its unique structural features and functional groups. The molecule consists of a biphenyl system with a carboxylic acid group at the 3-position on one benzene ring and a phenylmethoxy group at the 4' position on the other benzene ring. Additionally, a trifluoromethyl group is attached at the 5-position of the second benzene ring. These substituents contribute to the compound's distinct chemical properties and reactivity.
The synthesis of this compound involves a series of advanced organic reactions, including nucleophilic aromatic substitution, coupling reactions, and oxidation processes. The presence of electron-withdrawing groups such as the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is particularly useful in designing efficient synthetic pathways for this compound. Recent studies have explored the use of microwave-assisted synthesis and catalytic systems to optimize the production process and improve yield.
[1,1'-Biphenyl]-3-carboxylic acid derivatives have gained significant attention in various fields due to their versatile applications. In pharmaceutical chemistry, these compounds are being investigated for their potential as drug candidates in treating various diseases, including cancer and inflammatory disorders. The phenylmethoxy group imparts lipophilicity to the molecule, enhancing its bioavailability and ability to cross cellular membranes. Meanwhile, the trifluoromethyl group contributes to metabolic stability and pharmacokinetic properties.
In materials science, this compound has shown promise as a building block for advanced materials such as organic semiconductors and liquid crystals. Its biphenyl structure provides rigidity and planarity to the molecule, which are essential properties for applications in electronics and optoelectronics. Recent research has focused on incorporating this compound into polymer frameworks to develop high-performance materials with tailored electronic properties.
The study of 4'-(phenylmethoxy)-5-(trifluoromethyl) substituted biphenyl carboxylic acids has also extended into environmental chemistry. These compounds are being evaluated for their ability to act as adsorbents or catalysts in pollution control technologies. Their unique chemical structure allows for strong interactions with various pollutants, making them potential candidates for remediation applications.
From a mechanistic standpoint, this compound exhibits interesting reactivity in both acidic and basic conditions due to the interplay between its electron-withdrawing and electron-donating groups. This makes it a valuable substrate for studying reaction mechanisms in organic chemistry. Recent advancements in computational chemistry have enabled researchers to model the electronic transitions and reaction pathways of this compound with unprecedented accuracy.
In conclusion, [1,1'-Biphenyl]-3-carboxylic acid, specifically its 4'-(phenylmethoxy)-5-(trifluoromethyl) derivative (CAS No: 1261981-33-2), represents a multifaceted compound with diverse applications across various scientific domains. Its unique structure endows it with remarkable chemical properties that make it an invaluable tool in modern research and development efforts.
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